molecular formula C17H16N4OS B2550106 2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide CAS No. 1171491-96-5

2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide

Cat. No.: B2550106
CAS No.: 1171491-96-5
M. Wt: 324.4
InChI Key: LQOXJOHRVLMZGB-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide
  • 2-(methylsulfanyl)-N-{3-[(1H-imidazol-1-yl)methyl]phenyl}pyridine-3-carboxamide
  • 2-(methylsulfanyl)-N-{3-[(1H-triazol-1-yl)methyl]phenyl}pyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a pyrazole ring and a methylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-methylsulfanyl-N-[3-(pyrazol-1-ylmethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-23-17-15(7-3-8-18-17)16(22)20-14-6-2-5-13(11-14)12-21-10-4-9-19-21/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOXJOHRVLMZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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